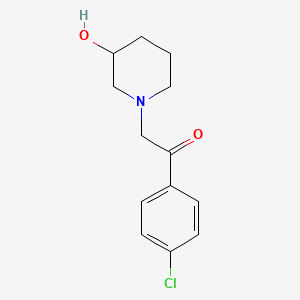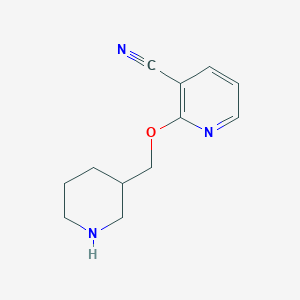
1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone
Übersicht
Beschreibung
1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone, also known as CPEP, is a synthetic compound that has been developed for a variety of scientific and medical applications. It is a versatile compound with a wide range of properties, including anti-inflammatory, analgesic, and anticonvulsant activities. CPEP has also been studied for its potential to be used as a drug for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Pharmacological and Biological Activities
Research into compounds with similar structural features, such as arylpiperazine derivatives, has shown a range of pharmacological and biological activities. Arylcycloalkylamines, including phenylpiperidines and piperazines, are highlighted in pharmacophoric studies for their roles in binding affinity at D(2)-like receptors, suggesting potential application in the development of antipsychotic agents (Sikazwe et al., 2009). This underscores the compound's possible relevance in neuroscience and pharmacology, particularly in designing drugs targeting dopamine receptors.
Synthesis and Structural Analysis
The synthesis and structural characterization of related compounds, such as 1,3-thiazolidin-4-ones, have been explored for their potential applications in medicinal chemistry. The reaction of chloral with substituted anilines to produce various intermediates highlights a methodology that could be relevant for synthesizing and studying the structural properties of "1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone" and its analogs (Issac & Tierney, 1996). These synthetic approaches are crucial for developing novel compounds with potential therapeutic uses.
Antioxidant and Antimicrobial Properties
Chlorogenic acid, a phenolic compound, showcases a variety of health-promoting properties, including antioxidant and antimicrobial activities. While not directly related, the study of chlorogenic acid's roles suggests that compounds with phenolic structures might possess similar beneficial effects, which could extend to "1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone" given its potential for bioactivity (Santana-Gálvez et al., 2017). These properties are particularly relevant in the development of new dietary supplements, functional foods, and pharmaceuticals.
Chemical Inhibitors and Drug Metabolism
The evaluation of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is critical for understanding drug-drug interactions and metabolism. This research area might offer insights into how "1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone" could be metabolized or affect the metabolism of other drugs, indicating its potential impact on pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTWHDQPIJUDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671374 | |
| Record name | 1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1146080-72-9 | |
| Record name | 1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463034.png)


![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1463037.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)


![2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1463047.png)
![[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1463048.png)



![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride](/img/structure/B1463053.png)